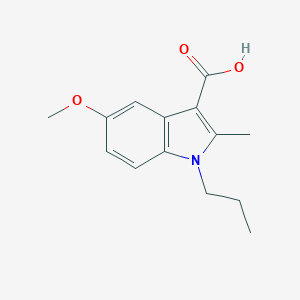

Acide 5-méthoxy-2-méthyl-1-propyl-1H-indole-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is an indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is a white or off-white crystalline solid and is primarily used as a plant growth regulator due to its auxin-like properties .

Applications De Recherche Scientifique

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mécanisme D'action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Result of Action

One study showed that a compound with a similar structure, 5-methoxy-3-(3-phenylacryloyl)-1h-indole-2-carboxylic acid, exhibited significant anti-inflammatory activity .

Action Environment

It is known that the synthesis of indole derivatives can be influenced by various conditions .

Méthodes De Préparation

The synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid involves several steps:

Condensation Reaction: The initial step involves the condensation of a suitable indole precursor with an appropriate aldehyde or ketone.

Methoxylation: The intermediate product undergoes methoxylation to introduce the methoxy group at the 5-position.

Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Common reagents used in these reactions include palladium acetate for arylation reactions and various catalysts for enantioselective Friedel-Crafts alkylation .

Analyse Des Réactions Chimiques

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common reagents used in these reactions include palladium acetate for arylation and various catalysts for enantioselective reactions. Major products formed from these reactions include indolylquinoxalines and alkylindoles .

Comparaison Avec Des Composés Similaires

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A well-known plant hormone with similar auxin-like properties.

5-methoxyindole-2-carboxylic acid: Another indole derivative with potential anticancer and neuroprotective activities.

Indole-3-butyric acid: Another plant growth regulator with similar biological activities.

The uniqueness of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is a notable compound in the indole family, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its cytotoxic effects against cancer cells, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a methoxy group at the 5-position, a methyl group at the 2-position, and a propyl group at the 1-position of the indole ring. Its molecular formula is C14H17NO3, with a molar mass of approximately 247.29 g/mol. The unique structural attributes contribute to its biological activity, particularly its interaction with various cellular targets.

Cytotoxic Effects

Research indicates that 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines while demonstrating low toxicity to normal cells. Notably, studies have shown:

- Cytotoxicity against Cancer Cell Lines : The compound has been tested on several cancer types, including breast cancer (MCF-7 cell line) and glioblastoma. It was found to induce cell death effectively while sparing normal human dermal fibroblast cells from significant harm .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| MCF-7 | 4.7 | Low |

| Glioblastoma | Varies | Low |

The mechanism by which 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid exerts its effects is primarily through the inhibition of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin plays a crucial role in preventing apoptosis in cancer cells. By inhibiting this protein, the compound promotes programmed cell death in malignant cells .

Key Mechanisms:

- Inhibition of Survivin : Molecular docking studies suggest that the compound binds with high affinity to survivin, disrupting its function and leading to increased apoptosis in cancer cells.

- Induction of Non-Apoptotic Cell Death : Some studies indicate that it may also induce forms of non-apoptotic cell death such as methuosis, characterized by the accumulation of vacuoles within cells, leading to loss of membrane integrity .

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives like 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid can be influenced by modifications to their structure. Research has identified several key features that enhance or diminish cytotoxicity:

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methoxy Group at C5 | Enhances binding affinity to survivin |

| Propyl Group at C1 | Increases cytotoxicity |

| Methyl Group at C2 | Critical for maintaining low toxicity |

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 4.7 µM . This suggests potential as a therapeutic agent for breast cancer.

- Molecular Docking Studies : Computational studies have shown that 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid exhibits significant binding affinities to proteins involved in apoptotic pathways, reinforcing its role as a survivin inhibitor.

Propriétés

IUPAC Name |

5-methoxy-2-methyl-1-propylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRKZYWTBFQHCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585377 |

Source

|

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-24-3 |

Source

|

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.